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LewisYtetrasaccharide

Cat. No.: B12317016
M. Wt: 675.6 g/mol
InChI Key: SRHNADOZAAWYLV-UHFFFAOYSA-N
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Description

Context within Histo-Blood Group Antigens

The Lewis Y tetrasaccharide is classified as a histo-blood group antigen, a group of carbohydrate structures primarily found on the surface of red blood cells and various epithelial tissues. abcam.comacs.org These antigens are integral components of glycoproteins and glycolipids embedded in the cell membrane. abcam.com The biosynthesis of LeY involves a series of enzymatic steps, resulting in a difucosylated tetrasaccharide structure. ontosight.aiplos.org Specifically, it is built upon a type 2 oligosaccharide chain. abcam.com

The expression of Lewis antigens, including LeY, is genetically determined and varies among individuals, contributing to the diversity of blood types. acs.org Beyond their role in blood typing, these antigens are involved in a variety of cell-cell recognition and adhesion events. abcam.com For instance, certain pathogens, such as some strains of noroviruses, utilize histo-blood group antigens as receptors for attachment to host cells. plos.org The specific structure of LeY and other related antigens can therefore influence an individual's susceptibility to certain infections. acs.orgplos.org

Table 1: Structural and Biosynthetic Features of Lewis Y Tetrasaccharide
FeatureDescriptionReferences
Basic StructureA difucosylated tetrasaccharide built on a type 2 precursor chain (Galβ1-4GlcNAcβ1-R). abcam.complos.org
Key Sugar ResiduesComposed of galactose (Gal), N-acetylglucosamine (GlcNAc), and two fucose (Fuc) residues. acs.org
BiosynthesisSynthesized by the sequential action of fucosyltransferases, specifically α-1,2-fucosyltransferase and α-1,3/4-fucosyltransferase. ontosight.aiplos.org

Overview of Glycobiological Significance

The glycobiological significance of the Lewis Y tetrasaccharide extends far beyond its identity as a blood group antigen. It is a key player in a multitude of physiological and pathological processes, primarily due to its role as a ligand in molecular recognition events.

Cancer Association: One of the most extensively studied aspects of LeY is its overexpression in a wide range of epithelial cancers, including breast, ovarian, colon, lung, and prostate cancers. ontosight.aimedchemexpress.comaacrjournals.org This aberrant expression on tumor cells has positioned LeY as a tumor-associated carbohydrate antigen. abcam.com The increased presence of LeY on cancer cells is linked to several hallmarks of malignancy. For instance, it can enhance cell adhesion, which may contribute to metastasis. medchemexpress.com Furthermore, LeY expression has been associated with drug resistance in cancer cells by activating specific signaling pathways. medchemexpress.commedchemexpress.com This has led to the development of therapeutic strategies targeting LeY, such as monoclonal antibodies and cancer vaccines. ontosight.ainih.gov

Immune Response Modulation: The Lewis Y antigen can influence the immune system. ontosight.ai It has been shown to interact with immune cells, such as dendritic cells and macrophages, which can modulate the immune response. biosynth.com The expression of LeY on tumor cells may help them evade the immune system by inducing T-cell tolerance. plos.org This immune-suppressive function further highlights its importance in cancer progression.

Cell Adhesion and Signaling: LeY plays a role in cell adhesion processes that are independent of its association with cancer. dtic.mil It can mediate cell-cell interactions and the adhesion of cells to the extracellular matrix. medchemexpress.com For example, LeY has been implicated in the adhesion of human ovarian cancer cells through its interaction with molecules like CD44. nih.gov The binding of LeY to its receptors can trigger intracellular signaling cascades, such as the FAK signaling pathway, which can influence cell behavior, including proliferation and survival. medchemexpress.commedchemexpress.com

Table 2: Glycobiological Roles of Lewis Y Tetrasaccharide
Biological ProcessRole of Lewis Y TetrasaccharideKey Research FindingsReferences
OncologyTumor-associated antigenOverexpressed in various epithelial cancers; associated with metastasis and poor prognosis. ontosight.aiabcam.commedchemexpress.comaacrjournals.org
Drug ResistanceEnhances cell adhesion-mediated drug resistance (CAM-DR) in ovarian cancer cells by activating the FAK signaling pathway. medchemexpress.commedchemexpress.com
ImmunologyImmune ModulationInteracts with dendritic cells and macrophages; may induce T-cell tolerance, helping tumors evade the immune system. biosynth.complos.org
Cell BiologyCell AdhesionMediates cell-cell and cell-matrix adhesion; enhances CD44-mediated adhesion of ovarian cancer cells. medchemexpress.comnih.gov
Signal TransductionActivates the FAK signaling pathway, upregulating Bcl-2/Bcl-XL expression. medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO19 B12317016 LewisYtetrasaccharide

Properties

Molecular Formula

C26H45NO19

Molecular Weight

675.6 g/mol

IUPAC Name

N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)

InChI Key

SRHNADOZAAWYLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

Synthetic Methodologies for Lewisy Tetrasaccharide

Chemical Synthesis Approaches

The chemical synthesis of the Lewis Y antigen and its derivatives has evolved significantly, moving from linear, stepwise approaches to more efficient and elegant convergent and one-pot strategies. nih.gov These methods rely on the strategic use of protecting groups and the controlled activation of glycosyl donors.

Sequential glycosylation represents a linear and more traditional approach to oligosaccharide synthesis. In this strategy, the carbohydrate backbone is assembled in a stepwise manner, adding one monosaccharide unit at a time from the reducing end to the non-reducing end, or vice versa. Each glycosylation step is followed by a deprotection step to unmask a single hydroxyl group for the next coupling reaction.

For the Lewis Y tetrasaccharide, a typical sequential synthesis would involve:

Formation of the core lactosamine (Galβ1-4GlcNAc) disaccharide.

Selective deprotection of the C-2 hydroxyl group of the galactose unit.

The first fucosylation to form the Fucα1-2Gal linkage.

Selective deprotection of the C-3 hydroxyl group of the N-acetylglucosamine unit.

A second fucosylation to install the Fucα1-3GlcNAc linkage.

For Lewis Y, a convergent [2+2] block glycosylation strategy could be envisioned:

Block A: A fucosylated galactose donor (Fucα1-2Gal).

Block B: A fucosylated N-acetylglucosamine acceptor (Fucα1-3GlcNAc).

These two disaccharide blocks would be synthesized independently and then coupled to form the target tetrasaccharide. Another convergent approach involves the synthesis of a trisaccharide acceptor, such as a Gal-GlcNAc-linker with two available hydroxyl groups, which is then di-fucosylated in a single step. nih.gov This strategy is highly efficient but depends on the ability to control the simultaneous or selective fucosylation of the two different hydroxyl groups. The success of convergent syntheses hinges on the effective preparation of the key oligosaccharide blocks and the final high-yielding coupling reaction between them. nih.gov

One-pot synthesis techniques represent a significant advancement in efficiency, combining multiple reaction steps into a single reaction vessel without the need for intermediate purification. nih.gov This minimizes product loss, reduces solvent waste, and saves considerable time. For Lewis Y synthesis, a highly effective strategy involves a preactivation-based, one-pot glycosylation method to assemble the core backbone. nih.gov

This approach relies on the differential reactivity of glycosyl donors. For instance, a more reactive "armed" donor is coupled to an acceptor; the resulting disaccharide then acts as a new acceptor in the same pot for a less reactive "disarmed" donor. A specific application for Lewis Y synthesis involved the one-pot, three-component assembly of a key pentasaccharide intermediate using only thioglycosides as donors. nih.gov This method streamlines the construction of the oligosaccharide chain before the final, challenging fucosylation steps are performed. Such strategies require careful tuning of substrate reactivity and reaction conditions to ensure high selectivity and yield for each sequential glycosylation within the pot. semanticscholar.org

Solid-phase oligosaccharide synthesis (SPOS) offers the advantages of simplified purification and the potential for automation. wikipedia.org In this methodology, the first sugar unit is attached to an insoluble polymer support (resin). The oligosaccharide chain is then built upon this support through sequential cycles of glycosylation and deprotection. acs.org All excess reagents and by-products are simply washed away after each step, eliminating the need for chromatographic purification of intermediates.

The synthesis of the Lewis Y antigen has been accomplished using solid-phase methods. nih.gov The general workflow involves:

Anchoring the reducing-end monosaccharide (e.g., a GlcNAc derivative) to a suitable resin.

Performing a cycle of deprotection (to expose a specific hydroxyl group) followed by glycosylation with the next monosaccharide building block.

Repeating this cycle to assemble the full tetrasaccharide backbone.

Cleaving the completed oligosaccharide from the solid support.

While SPOS simplifies purification, challenges can include slower reaction kinetics, the need for a large excess of reagents to drive reactions to completion, and potential difficulties in monitoring reaction progress on the solid support.

The outcome of a glycosylation reaction—its yield and stereoselectivity—is critically dependent on the choice of the glycosyl donor, the glycosyl acceptor, and the activating promoter system. wikipedia.org A glycosyl donor is a carbohydrate with a leaving group at the anomeric center, while the acceptor possesses a free nucleophilic hydroxyl group.

For Lewis Y synthesis, a variety of donor types have been employed. Thioglycosides are particularly versatile as they are stable through many reaction conditions but can be readily activated when needed. nih.gov For the challenging α-fucosylation steps, perbenzylated thiofucoside donors have proven effective. rsc.org The reactivity of both the donor and the acceptor can be modulated by the choice of protecting groups. Electron-donating groups (e.g., benzyl (B1604629) ethers) on the donor increase its reactivity ("arming"), whereas electron-withdrawing groups (e.g., acyl esters) decrease it ("disarming"). wikipedia.org This principle is fundamental to designing one-pot sequential glycosylation strategies. The nucleophilicity of the acceptor's hydroxyl group also plays a crucial role; for instance, the secondary hydroxyls at C-3 of GlcNAc and C-2 of Gal are the fucosylation sites in Lewis Y synthesis, and their accessibility and reactivity are key to a successful outcome. researchgate.net

Table 1: Glycosyl Donors and Acceptors in Lewis Y Synthesis

Glycosidic LinkageTypical Glycosyl DonorTypical AcceptorCommon Activator/Promoter
β-Gal-(1→4)-GlcNAcGalactose TrichloroacetimidateGlcNAc 3,6-di-OH AcceptorTMSOTf, BF₃·Et₂O
α-Fuc-(1→2)-GalPerbenzylated Fucosyl ThioglycosideGalactose 2-OH AcceptorNIS/TMSOTf
α-Fuc-(1→3)-GlcNAcPerbenzylated Fucosyl ThioglycosideGlcNAc 3-OH AcceptorNIS/TMSOTf, CuBr₂/Bu₄NBr

The synthesis of a branched oligosaccharide like Lewis Y is impossible without a sophisticated orthogonal protecting group strategy. Orthogonal protecting groups are distinct functional groups that mask the hydroxyls of a sugar and can be removed under specific reaction conditions without affecting the others. sigmaaldrich.com This allows for the sequential and regioselective unmasking of hydroxyl groups for glycosylation.

To construct Lewis Y, a minimum of three different orthogonal protecting groups are needed on the GlcNAc unit alone: one for the C-4 hydroxyl (for attachment of galactose), one for the C-3 hydroxyl (for attachment of fucose), and a persistent protecting group for C-6. Similarly, the galactose unit requires differentiation between the C-2 hydroxyl (for fucosylation) and other positions. A set of orthogonal protecting groups could include an acyl group like Levulinoyl (Lev), removable with hydrazine; a silyl (B83357) ether like Diethylisopropylsilyl (DEIPS), removable with fluoride (B91410) ions; and an allyl ether, removable with a palladium catalyst. nih.gov This precise control is the cornerstone of modern oligosaccharide synthesis, enabling the construction of highly complex structures. nih.gov

Table 2: Common Orthogonal Protecting Groups in Oligosaccharide Synthesis

Protecting GroupAbbreviationCleavage ConditionsStability
Benzyl etherBnHydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid/base, oxidation
Acetyl esterAcBasic conditions (e.g., NaOMe)Stable to acid, hydrogenolysis
Levulinoyl esterLevHydrazine acetate (B1210297)Stable to acid, hydrogenolysis
FluorenylmethoxycarbonylFmocMild base (e.g., Piperidine)Stable to acid, hydrogenolysis
Allyl etherAllPd(0) catalystStable to most acid/base conditions
tert-Butyldimethylsilyl etherTBSFluoride source (e.g., TBAF)Stable to base, hydrogenolysis

Enzymatic Synthesis Approaches

The enzymatic synthesis of complex oligosaccharides like the Lewis Y (LeY) tetrasaccharide offers significant advantages over purely chemical methods, primarily due to the unparalleled regio- and stereospecificity of enzymes. This approach circumvents the need for laborious protection and deprotection steps that are characteristic of chemical synthesis. Glycosyltransferases, the enzymes responsible for forging glycosidic bonds in nature, are the primary catalysts employed in these synthetic strategies.

Purely Enzymatic Glycosylation Pathways

Purely enzymatic synthesis leverages a series of glycosyltransferases to construct the target oligosaccharide in a stepwise or concerted manner from simpler building blocks. A prominent and highly efficient strategy is the one-pot multienzyme (OPME) system. researchgate.netrsc.org These systems integrate several enzymes in a single reaction vessel to perform a cascade of reactions, often including the in situ generation and recycling of expensive sugar nucleotide donors like Guanosine 5'-diphosphate-L-fucose (GDP-Fucose). nih.govnih.gov

For the synthesis of Lewis antigens, a typical OPME system might include:

A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to generate GDP-Fucose from L-fucose, ATP, and GTP. nih.govnih.gov

An inorganic pyrophosphatase (PpA) to degrade the pyrophosphate (PPi) byproduct, which drives the equilibrium towards the formation of the sugar nucleotide donor. nih.govnih.gov

The specific fucosyltransferases required to attach the fucose residues to the appropriate acceptor molecule. nih.gov

Another purely enzymatic method is solid-phase enzymatic synthesis. In this technique, the initial sugar acceptor is immobilized on a solid support, such as Sepharose beads. semanticscholar.orgnih.govacs.org The subsequent glycosylation steps are carried out by passing solutions containing the necessary glycosyltransferases and sugar nucleotide donors over the support. This approach simplifies purification, as excess reagents and enzymes can be washed away easily after each step. The final oligosaccharide is then cleaved from the support. This method has been successfully used to synthesize the Sialyl Lewis X tetrasaccharide, a structurally related compound, achieving a 57% total yield over three enzymatic steps. nih.govacs.org

Chemoenzymatic Hybrid Syntheses

Chemoenzymatic strategies combine the versatility of chemical synthesis with the precision of enzymatic catalysis. nih.govrsc.org This hybrid approach is often employed to synthesize complex glycans that may be challenging to produce by either method alone. Typically, chemical methods are used to prepare a core oligosaccharide structure or a key building block, which is then elaborated upon using specific glycosyltransferases. nih.gov

A common chemoenzymatic route involves:

Chemical Synthesis of a Core Acceptor: A disaccharide or trisaccharide precursor is synthesized chemically. This allows for the introduction of non-natural modifications or linkers for subsequent conjugation. rsc.org

Enzymatic Glycosylation: The chemically synthesized acceptor is then used as a substrate for one or more glycosyltransferases to add the final sugar residues with high regio- and stereoselectivity. For instance, a chemically obtained disaccharide can be sequentially fucosylated to yield the final tetrasaccharide in high yields. rsc.org

This approach leverages the strengths of both methodologies; chemical synthesis provides access to diverse starting materials, while enzymes ensure the precise and efficient formation of complex glycosidic linkages that are often difficult to control chemically. pnas.org The flexibility of this method is enhanced by the substrate promiscuity of some glycosyltransferases, which can accept modified or unnatural substrates. rsc.org

Role of Specific Glycosyltransferases in Lewis Y Biosynthesis

The biosynthesis of the Lewis Y tetrasaccharide is a multi-step process orchestrated by a specific set of glycosyltransferases. The assembly requires the sequential action of enzymes that create the core lactosamine structure and then add two fucose residues at specific positions.

The addition of a fucose residue in an α1,2-linkage to the terminal galactose of a precursor is a critical step in LeY synthesis. This reaction is catalyzed by α1,2-fucosyltransferases (FucTs). In mammals, two key enzymes, encoded by the FUT1 (H transferase) and FUT2 (Secretor transferase) genes, are responsible for creating the H-type 2 antigen (Fucα1-2Galβ1-4GlcNAc-), which serves as the direct precursor for LeY. researchgate.netoup.com The expression of the FUT1 gene, in particular, is directly correlated with the synthesis of the LeY antigen. nih.gov

Interestingly, some bacterial fucosyltransferases exhibit different substrate specificities. For example, the α1,2-fucosyltransferase from the pathogen Helicobacter pylori can directly use the Lewis X trisaccharide as an acceptor to synthesize Lewis Y. nih.gov This suggests an alternative biosynthetic pathway where the α1,3-fucosylation occurs before the α1,2-fucosylation, a pathway distinct from the primary mammalian route. nih.gov

The second fucose residue in the LeY structure is attached in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) residue. This step is performed by α1,3-fucosyltransferases. The human genome contains several genes encoding α1,3-FucTs (e.g., FUT3, FUT4, FUT5, FUT6, FUT7, FUT9), each with distinct expression patterns and substrate specificities. nih.govnih.gov

Human FUT9 is a key α1,3-fucosyltransferase that specifically acts on type 2 lactosamine chains to generate both Lewis X and Lewis Y antigens. nih.govresearchgate.net The order of fucosylation events is crucial; the α1,3-FucT must act on the H-type 2 antigen precursor to complete the synthesis of LeY. The substrate specificity of the various α1,3-FucTs determines the efficiency and context in which LeY and related antigens are synthesized on glycoproteins and glycolipids. nih.govnih.govoup.com

Enzyme FamilyGene (Human)Linkage FormedSubstrate in LeY PathwayProduct
α1-2 Fucosyltransferase FUT1, FUT2Fucα1-2GalType 2 LactosamineH-Type 2 Antigen
α1-3 Fucosyltransferase FUT9, FUT4 etc.Fucα1-3GlcNAcH-Type 2 AntigenLewis Y
β1-4 Galactosyltransferase B4GALT1Galβ1-4GlcNAcN-AcetylglucosamineType 2 Lactosamine

This table summarizes the primary roles of human glycosyltransferases in the main biosynthetic pathway of the Lewis Y antigen.

The backbone of the Lewis Y antigen is the Type 2 lactosamine structure (Galβ1-4GlcNAc-R). The formation of this disaccharide is catalyzed by β1-4-galactosyltransferases (β1,4-GalTs), which transfer galactose from a UDP-Galactose donor to a terminal GlcNAc residue. nih.govebi.ac.uk

N-acetylglucosaminyltransferases

N-acetylglucosaminyltransferases (GnTs) are a family of glycosyltransferases that play a crucial role in the biosynthesis of N-glycans in eukaryotes. nih.govfrontiersin.org These enzymes catalyze the transfer of N-acetylglucosamine (GlcNAc) from a donor substrate, typically UDP-GlcNAc, to an acceptor molecule, forming a β-1,2, β-1,4, or β-1,6 glycosidic linkage. acs.orgnih.gov In the context of Lewis Y synthesis, GnTs are essential for building the core N-glycan structures that serve as precursors for the addition of galactose and fucose residues.

The biosynthesis of complex N-glycans is a highly ordered process that occurs in the Golgi apparatus. nih.gov N-acetylglucosaminyltransferase-V (GnT-V), encoded by the MGAT5 gene, is particularly significant as it introduces the β1-6GlcNAc branch to the α1-6Man core of N-glycans. acs.orgacs.org This branching is a critical step that primes the glycan structure for further modifications that can lead to the formation of Lewis antigens. acs.org The activity of specific GnTs dictates the branching pattern of the N-glycan, thereby creating the necessary scaffold for subsequent fucosylation and galactosylation steps that complete the Lewis Y structure.

Research has demonstrated that the function and localization of GnTs themselves can be dependent on their own N-glycosylation status. For example, studies on N-acetylglucosaminyltransferase III (GnT-III) have shown that eliminating its N-glycosylation sites leads to a significant reduction or complete loss of enzyme activity and prevents its proper retention in the Golgi apparatus. oup.com This highlights the complexity of the glycosylation machinery, where the enzymes themselves are often glycoproteins requiring proper post-translational modification to function correctly. The substrate specificity of GnTs is also a key factor; for instance, GnT-V transfers a GlcNAc residue to the 6-OH group of the α-mannose residue in specific oligosaccharide sequences. researchgate.net

The table below summarizes key N-acetylglucosaminyltransferases involved in creating the precursors for Lewis antigens.

Enzyme NameGeneLinkage FormedAcceptor Substrate ExampleRole in Glycan Biosynthesis
N-acetylglucosaminyltransferase IMGAT1β-1,2Manα(1,3)Manβ-RInitiates the conversion of high-mannose to hybrid and complex N-glycans. acs.orgoup.com
N-acetylglucosaminyltransferase IIMGAT2β-1,2Manα(1,6)Manβ-RAdds a second GlcNAc to create the second antenna of a biantennary complex N-glycan. nih.gov
N-acetylglucosaminyltransferase VMGAT5β-1,6GlcNAcβ(1,2)Manα(1,6)Manβ-RCreates the β1-6 branch, a key step for increased branching and precursor to Lewis antigens. acs.orgacs.org

Enzymatic Cofactor Regeneration Systems

The practical application of glycosyltransferases in the large-scale synthesis of oligosaccharides like Lewis Y is often hampered by the high cost of the required sugar nucleotide donors (e.g., UDP-GlcNAc, GDP-fucose). frontiersin.orgillinois.edu These cofactors are used in stoichiometric amounts, making the process economically unfeasible for industrial production. illinois.edu To overcome this limitation, enzymatic cofactor regeneration systems have been developed to continuously replenish the supply of the sugar nucleotide in situ from less expensive precursors. dtu.dknih.gov

These regeneration systems typically involve a multi-enzyme cascade. For the synthesis of Lewis antigens, regeneration of GDP-fucose is crucial. A chemoenzymatic approach has been developed using a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which converts L-fucose into GDP-fucose. nih.gov This process, however, consumes ATP and GTP, which are also expensive. nih.gov Therefore, an effective regeneration system must also recycle these nucleoside triphosphates.

A common strategy for ATP regeneration involves using enzymes like pyruvate (B1213749) kinase or acetate kinase, which can transfer a phosphate (B84403) group from a cheap donor like phosphoenolpyruvate (B93156) (PEP) or acetyl phosphate to ADP. illinois.edu These systems can be integrated into a "one-pot" synthesis, where the cofactor regeneration cycle runs concurrently with the glycosyltransferase reaction. This approach not only reduces costs but also minimizes product inhibition caused by the accumulation of nucleoside diphosphates (e.g., UDP, GDP), thereby driving the glycosylation reaction towards completion. illinois.eduillinois.edu

The table below outlines a typical enzymatic cycle for cofactor regeneration in glycan synthesis.

Cofactor to RegenerateKey Regeneration Enzyme(s)Inexpensive Phosphate DonorByproductReference(s)
ATPPyruvate Kinase (PK)Phosphoenolpyruvate (PEP)Pyruvate illinois.eduillinois.edu
ATPAcetate Kinase (AK)Acetyl phosphateAcetate illinois.edu
GDP-FucoseL-fucokinase/GDP-fucose pyrophosphorylase (FKP)Guanosine Triphosphate (GTP)Pyrophosphate nih.gov
UDP-GalactoseGalactose-1-phosphate uridylyltransferase, UDP-galactose pyrophosphorylaseUridine Triphosphate (UTP)Pyrophosphate illinois.edu

Engineering of Enzymes for Enhanced Glycan Synthesis

While wild-type glycosyltransferases offer high specificity, their properties are not always optimal for synthetic applications. nih.gov Issues such as low expression levels, poor stability, or narrow substrate tolerance can limit their utility. scilit.comubc.ca Consequently, enzyme engineering has become a powerful tool to tailor glycosyltransferases for more efficient glycan synthesis. nih.gov The two main strategies employed are rational design and directed evolution.

Rational design relies on the availability of the enzyme's three-dimensional structure. nih.gov By identifying key amino acid residues in the substrate-binding site or catalytic center, researchers can make targeted mutations to alter the enzyme's properties. For example, mutations can be introduced to broaden the acceptor substrate specificity, allowing the synthesis of non-natural glycan structures, or to enhance the enzyme's stability under process conditions. nih.gov

Directed evolution, in contrast, does not require detailed structural information. This approach involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection method to identify mutants with the desired improvements. nih.govscilit.comubc.ca For instance, an enzyme-linked immunosorbent assay (ELISA) can be used to screen thousands of glycosyltransferase variants for improved activity towards a specific acceptor. nih.gov

A key technology that combines these approaches is the "bump-and-hole" strategy, where glycosyltransferases are engineered to accept a chemically modified, bulky nucleotide-sugar substrate that is not recognized by the wild-type enzyme. tib.eu This allows for the specific labeling or synthesis of glycans in a complex environment. tib.eu Recently, protein engineering was used to create a variant of N-acetylglucosaminyltransferase V (MGAT5) that loses activity for its native UDP-GlcNAc substrate but gains activity towards a bioorthogonal, chemically modified substrate. acs.org Such engineered enzymes, or "glycosynthases" derived from glycosidases, provide powerful and precise tools for assembling complex carbohydrates like the Lewis Y tetrasaccharide. frontiersin.orgscilit.com

Structural Characterization and Conformational Dynamics of Lewisy Tetrasaccharide

Spectroscopic Analysis Techniques

Spectroscopic methods are paramount in defining the covalent structure and conformational preferences of complex oligosaccharides like the Lewis Y tetrasaccharide. These techniques provide through-bond and through-space information, offering a detailed picture of the molecule's architecture in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides in solution. A suite of one- and two-dimensional NMR experiments allows for the complete assignment of proton signals and provides crucial insights into the molecule's three-dimensional shape and flexibility.

For the Lewis Y tetrasaccharide, the anomeric protons are particularly diagnostic. The signals for the two α-L-fucopyranosyl (Fucp) residues, the β-D-galactopyranose (Galp) residue, and the β-D-N-acetylglucosamine (GlcNAc) residue appear at distinct chemical shifts, allowing for the initial identification of the constituent monosaccharides and their anomeric configurations. The remaining ring protons can be assigned using two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal through-bond scalar couplings within each sugar ring.

While a complete assignment of all non-exchangeable protons requires complex 2D NMR analysis, the chemical shifts of the hydroxyl protons have been specifically studied in a mixed aqueous solution to probe hydration and hydrogen bonding. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Hydroxy Protons in Lewis Y Tetrasaccharide

Data obtained in an 85% H₂O / 15% (CD₃)₂CO solution. nih.gov

ResidueProtonChemical Shift (ppm)
α-L-Fucp (linked to Gal)OH-25.33
α-L-Fucp (linked to Gal)OH-35.81
α-L-Fucp (linked to Gal)OH-45.88
β-D-GalpOH-35.62
β-D-GalpOH-44.97
β-D-GalpOH-65.23
α-L-Fucp (linked to GlcNAc)OH-26.10
α-L-Fucp (linked to GlcNAc)OH-46.01
β-D-GlcNAcOH-65.17

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected by covalent bonds. libretexts.org By measuring NOEs, one can determine the spatial arrangement of atoms and thus the molecule's conformation. In 2D NMR, this is typically achieved with NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

For Lewis Y tetrasaccharide, inter-residue NOEs are critical for defining the orientation of the monosaccharide units relative to each other across the glycosidic linkages. Key NOEs are expected between the anomeric proton (H-1) of one residue and protons on the aglycone residue of the adjacent sugar. For instance, an NOE between the H-1 of the Fucp residue and the H-3 of the GlcNAc residue helps to confirm the Fucp(α1→3)GlcNAc linkage and constrain the conformational space around this bond.

Crucially, studies have successfully used NOEs involving the exchangeable hydroxyl (OH) and amide (NH) protons to provide definitive evidence for the folded conformation of Lewis Y. nih.gov These NOEs confirm the proximity of specific groups that are distant in the primary sequence, providing direct proof of the compact, stacked structure in solution. nih.gov

While often ignored in aqueous (D₂O) NMR studies due to rapid exchange with the solvent, the signals from hydroxyl (-OH) protons can provide invaluable information about molecular conformation and interactions with water when observed in mixed solvents or under specific conditions. nih.govnih.gov The chemical shifts of these protons are particularly sensitive to hydrogen bonding and solvent accessibility. nih.gov

A detailed NMR study of the Lewis Y tetrasaccharide in a water/acetone-d₆ mixture allowed for the observation and assignment of the hydroxyl proton signals. nih.gov The analysis revealed that certain hydroxyl protons exhibited chemical shifts indicating they are less hydrated than others. Specifically, the OH-3 and OH-4 signals of the galactose (Galp) residue and the OH-2 signal of the fucose (Fucp) residue linked to galactose were found to have shifts indicative of reduced hydration. nih.gov This effect is attributed to their close proximity to the hydrophobic face of the other fucose residue (the one linked to GlcNAc), which sterically shields them from the bulk solvent. nih.gov

A defining conformational feature of many Lewis blood group antigens is a stacking interaction between a fucose ring and an adjacent hexose (B10828440) ring. nih.govnih.gov In the Lewis Y tetrasaccharide, this involves a face-to-face stacking of the α-L-Fucp residue (linked at the 3-position of GlcNAc) on top of the β-D-Galp residue. nih.gov

This interaction is confirmed experimentally by NMR data. The most direct evidence comes from inter-residue NOEs observed between the protons of the Fucp ring and the Galp ring. nih.gov Specifically, NOEs involving the exchangeable NH and OH protons have been shown to confirm this stacking arrangement. nih.gov Furthermore, this stacking leads to a shielding effect, where the protons on the face of the galactose ring experience the magnetic anisotropy of the fucose ring, causing their signals to shift upfield (to a lower ppm value) compared to their positions in the absence of such an interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Approaches for Structural Elucidation

While NMR provides experimental data on the average solution structure, computational methods are essential for exploring the full conformational landscape and dynamic behavior of flexible molecules like oligosaccharides. Molecular dynamics (MD) simulations, in particular, provide a powerful approach to model the atomic motions of Lewis Y over time.

Accelerated molecular dynamics (aMD) simulations have been used to investigate the conformational dynamics of Lewis Y oligosaccharides in aqueous solution. These studies reveal that the molecule is not static but exhibits significant flexibility. The simulations show that the monosaccharide rings themselves can undergo changes in their puckering, for instance, transitioning between the more common ⁴C₁ and the ¹C₄ chair conformations for the GlcNAc and Gal residues.

Furthermore, these computational models can map the free energy surfaces corresponding to the rotation around the glycosidic linkages (defined by the phi, φ, and psi, ψ, torsional angles). This analysis helps to identify the most stable conformations and the energy barriers between them, providing a dynamic picture that complements the time-averaged structural information obtained from NMR experiments.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the motion and conformational behavior of molecules over time. These simulations provide insights into the flexibility, preferred shapes, and energetic landscapes of oligosaccharides like Lewis Y in different environments.

Studies utilizing techniques such as accelerated molecular dynamics (aMD) have been employed to investigate the conformational dynamics of the LeY tetrasaccharide in its free state in solution. nih.gov In general, Lewis-type sugars tend to exhibit relatively rigid structures, a characteristic that is often stabilized by non-covalent interactions, such as stacking between the fucose and galactose rings. nih.gov

Glycosidic LinkageConnected MonosaccharidesTypical Dihedral Angles (Φ/Ψ)
α(1-2)L-Fucose to D-GalactoseCharacterized by a distinct, low-energy conformational state
β(1-4)D-Galactose to N-acetyl-D-glucosamineMaintains a stable conformation contributing to the core structure
α(1-3)L-Fucose to N-acetyl-D-glucosamineDefines the branched structure of the antigen

The structural stability of LeY when bound to proteins has also been assessed using MD simulations. For instance, when the H-tetrasaccharide (a related structure) is bound to the B-pentamer of cholera toxin, it exhibits an average Root Mean Square Deviation (RMSD) of approximately 0.9 Å, indicating minimal structural fluctuation upon binding. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key application in glycobiology is molecular docking, which predicts the preferred orientation of a ligand (like LeY) when it binds to a receptor protein to form a stable complex.

Docking simulations are essential for understanding the molecular basis of recognition between LeY and its binding partners, such as lectins and antibodies. nih.gov The process involves placing a model of the LeY tetrasaccharide into the active site of a protein and evaluating the interaction energy using a scoring function. However, the inherent flexibility of oligosaccharides, particularly the rotation around glycosidic linkages, presents a significant challenge for standard docking programs. researchgate.net To address this, specialized scoring functions, such as Vina-Carb, have been developed to incorporate the intrinsic energy preferences of glycosidic torsion angles, leading to more accurate predictions. researchgate.net

Molecular modeling has been used to explore the association and dissociation mechanisms of Lewis antigens with proteins like lectinolysin, a toxin from Streptococcus mitis. frontiersin.org These models, often informed by crystal structures, help elucidate how specific amino acid residues contribute to binding affinity and specificity. frontiersin.org

ParameterDescriptionRelevance in LeY Docking
Binding Energy (kcal/mol)Calculated score representing the predicted affinity of LeY for the protein's binding site.Lower values indicate a more favorable binding interaction.
Key Interacting ResiduesSpecific amino acids in the protein (e.g., Tyrosine, Asparagine, Arginine) that form critical contacts with LeY.Identifies the molecular determinants of binding specificity.
Hydrogen BondsNon-covalent interactions between hydrogen atoms and electronegative atoms (O, N) that stabilize the complex.Crucial for orienting the LeY molecule within the binding pocket.
Hydrophobic InteractionsInteractions involving nonpolar groups, such as the stacking of fucose rings against aromatic amino acid side chains.Contribute significantly to the overall binding energy.

X-ray Crystallography of LewisY-Binding Complexes

X-ray crystallography is an experimental technique that provides the most detailed, atomic-level view of molecular structures. nih.gov It is the definitive method for determining the three-dimensional arrangement of atoms in a protein-ligand complex, revealing the precise interactions that govern molecular recognition. nih.govresearchgate.net

The process involves growing a high-quality crystal of the target protein in complex with the LeY tetrasaccharide. researchgate.net This crystal is then exposed to a focused beam of X-rays, which diffract into a specific pattern based on the arrangement of electrons in the crystal. nih.govproteinstructures.com By analyzing this diffraction pattern, scientists can calculate an electron density map and build an atomic model of the LeY-protein complex. nih.govresearchgate.net

The crystal structure of the lectin domain from lectinolysin (LLYlec) in complex with the LeY antigen has been determined, offering a clear picture of the binding mechanism. frontiersin.org Such structures confirm that the LeY molecule is fully occupied in the binding site and reveal a network of specific interactions that stabilize the complex. frontiersin.org These interactions typically involve a combination of hydrogen bonds, coordination with metal ions (if present), and hydrophobic contacts. For example, in the complex between wild-type LLYlec and the related Leb antigen, a tyrosine residue (Tyr62) forms a critical hydrogen bond with the ligand's N-acetyl group. frontiersin.org

Interaction TypeLeY Moiety InvolvedProtein Residue/Component InvolvedSignificance
Hydrogen BondHydroxyl (-OH) groups of Fucose and GalactosePolar amino acids (e.g., Asn, Gln, Asp, Glu)Provides specificity and directional bonding.
Hydrogen BondN-acetyl group of GlcNAcAmino acids like Tyrosine (Tyr) or Asparagine (Asn)Anchors a key part of the tetrasaccharide in the binding site. frontiersin.org
Metal CoordinationHydroxyl groupsCa2+ ion (common in C-type lectins)Orients the sugar for optimal binding in C-type lectin domains. nih.gov
Hydrophobic/Stacking InteractionMethyl group and apolar faces of FucoseAromatic amino acids (e.g., Tyr, Trp, Phe)Contributes to binding affinity through van der Waals forces.

Biological Functions and Glycobiological Roles of Lewisy Tetrasaccharide

Mechanisms in Cell-Cell Adhesion and Recognition

The Lewis Y antigen is a key player in mediating cell-cell adhesion and recognition, processes fundamental to tissue architecture and cellular communication. This carbohydrate antigen, also known as CD174, is a difucosylated oligosaccharide found on both glycolipids and glycoproteins on the cell surface. ascls.org Its structure facilitates interactions that can influence cellular behavior, particularly in the context of cancer biology.

Overexpression of Lewis Y is a frequent observation in many human cancers and is often correlated with a poor prognosis. This is, in part, due to its role in promoting cell invasion and metastasis. By modulating cell adhesion, Lewis Y can disrupt normal tissue structures and facilitate the dissemination of tumor cells. ascls.org Modulators that target the Lewis Y antigen can block these adhesion molecules, thereby reducing the metastatic potential of cancer cells. ascls.org Furthermore, monoclonal antibodies targeting Lewis Y can trigger the immune system to attack and eliminate cancer cells that express this antigen. ascls.org

Involvement in Embryogenesis and Developmental Processes

The expression of the Lewis Y antigen is highly prominent during embryogenesis, suggesting its critical role in the intricate processes of development. While its expression is restricted in adult tissues, its reappearance in pathological conditions like cancer highlights its significance in cellular growth and differentiation.

Dynamics in Fertilization

The process of fertilization involves a series of highly specific molecular recognition events between the sperm and the egg. Carbohydrate structures on the surface of the zona pellucida (ZP), the extracellular matrix surrounding the oocyte, are crucial for sperm binding. While direct studies on the role of Lewis Y in human fertilization are limited, the involvement of related carbohydrate structures, such as the sialyl-LewisX (sLeX) sequence, is well-documented. nih.govnih.govmdpi.com

Ultrasensitive mass spectrometry has revealed that the sLeX sequence is the most abundant terminal structure on the N- and O-glycans of the human ZP. nih.govmdpi.com Inhibition studies have shown that glycoconjugates with terminal sLeX sequences can significantly block sperm-ZP binding, indicating that this tetrasaccharide is a major carbohydrate ligand for human sperm-egg interaction. nih.govnih.gov Given that Lewis Y shares structural similarities with sLeX, particularly the fucose residues, it is plausible that it also participates in the complex carbohydrate-protein interactions that mediate gamete recognition. It is estimated that lectin-like interactions, involving these carbohydrate sequences, may account for as much as 79% of human sperm-ZP binding. mdpi.com

Roles in Early Embryonic Development

Following fertilization, the early embryo undergoes a series of developmental milestones, including cleavage, blastulation, and implantation. The Lewis Y antigen has been identified as a key molecule in the process of blastocyst implantation. In mouse models, the LeY antigen is localized on the surface of both the blastocyst and the uterine epithelium. nih.gov

The expression of LeY on uterine glycoproteins changes around day 4 postcoitum, coinciding with the window of uterine receptivity for implantation. nih.gov To investigate its function, researchers injected a monoclonal antibody against LeY into the uterine lumen of mice. This experiment demonstrated that the antibody could significantly inhibit embryo implantation in a dose-dependent manner and within a specific timeframe. nih.gov This suggests that the Lewis Y antigen is directly involved in the adhesion of the blastocyst to the uterine wall, a critical step for the establishment of pregnancy. One hypothesis is that LeY on one cell surface interacts with other carbohydrate structures on an opposing cell surface to facilitate the initial, close apposition required for implantation. nih.gov

Interactions with Lectins and Glycan-Binding Proteins

The interaction between lectins and glycans is mediated by a combination of hydrogen bonds, van der Waals forces, hydrophobic interactions, and sometimes coordination with metal ions. researchgate.netmtu.edu The specificity of a lectin for a particular carbohydrate is determined by the precise arrangement of amino acids in its carbohydrate-recognition domain (CRD). researchgate.net

Specific Lectin-LewisY Recognition and Binding Affinity

Two notable fucose-binding lectins are Aleuria aurantia lectin (AAL) and Ulex europaeus agglutinin I (UEA I). AAL, isolated from the orange peel fungus, recognizes fucose residues in various linkages. biotrend.commedicago.se UEA I, from gorse seeds, shows a strong preference for α(1,2)-linked fucose residues. biotrend.com The binding preferences of these and other lectins are crucial for their use as tools in glycobiology to detect and isolate molecules bearing the Lewis Y antigen.

The following table summarizes the specificity of lectins known to bind fucose-containing oligosaccharides related to the Lewis Y structure.

LectinSourceKnown Fucose Linkage SpecificityRelevance to Lewis Y
Aleuria aurantia Lectin (AAL) Aleuria aurantia (Orange Peel Fungus)Binds preferentially to fucose linked α1,6 to N-acetylglucosamine or α1,3 to N-acetyllactosamine. Also recognizes α1,2 and α1,4 linkages. biotrend.commedicago.seThe α1,3 and α1,2 fucose linkages are present in the Lewis Y structure, making AAL a potential binding partner.
Ulex europaeus Agglutinin I (UEA I) Ulex europaeus (Gorse)Reacts strongly with α1,2 linked fucose residues. biotrend.comThe H-antigen component of Lewis Y contains an α1,2 fucose, making it a target for UEA I.
Lotus tetragonolobus Lectin (LTL) Lotus tetragonolobus (Asparagus Pea)Prefers α1,2 linked fucose residues.Similar to UEA I, its specificity for the H-antigen structure within Lewis Y is expected.
Recombinant PA-IIL Pseudomonas aeruginosaHigh affinity for fucose and fucose-containing oligosaccharides.Can be used in studies involving fucosylated glycans like Lewis Y.

Influence on Cellular Processes: Angiogenesis (In Vitro Studies)

In the context of cellular processes, the Lewis Y (LeY) tetrasaccharide has been implicated in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor development, providing tumors with the necessary nutrients and oxygen to grow and metastasize. In vitro studies have begun to elucidate the role of LeY in this complex process.

Research has indicated that LeY expressed by endothelial cells is a contributor to tumor-associated vascularization. frontiersin.org The induction of FUT1 (fucosyltransferase 1) expression in endothelial cells and a subsequent increase in the cell-surface expression of LeY have been observed in the capillaries of tissues infiltrated by tumors. frontiersin.org Furthermore, in vitro experiments utilizing a synthetically designed Lewis Y-saccharide mimetic demonstrated an ability to interfere with normal endothelial function, leading to the inhibition of angiogenesis. frontiersin.org This suggests a direct involvement of the LeY structure in the signaling or cell-cell interaction processes that govern the formation of new vascular networks.

In vitro angiogenesis assays, which often involve the co-culture of endothelial cells with other cell types like fibroblasts, provide a model to study the morphological changes and cellular interactions during neovascularization. nih.govnih.gov The use of such systems allows for the controlled investigation of specific factors, like LeY, on the process. For instance, studies have shown that certain compounds can inhibit the differentiation and network formation of human umbilical vein endothelial cells (HUVECs) in co-culture models, leading to the formation of cell clusters rather than elongated tubules, indicating an anti-angiogenic effect. mdpi.com While direct studies extensively detailing the effect of Lewis Y tetrasaccharide in these specific co-culture assays are limited in the reviewed literature, the inhibitory action of a LeY mimetic points towards a pro-angiogenic role for the native carbohydrate antigen. frontiersin.org

LewisY as a Tumor-Associated Carbohydrate Antigen in Academic Research (Non-Clinical Focus)

The Lewis Y tetrasaccharide is a well-established tumor-associated carbohydrate antigen (TACA). nih.gov TACAs are carbohydrate structures on the surface of cells that undergo significant changes during carcinogenesis. LeY is a difucosylated oligosaccharide that is normally expressed during embryogenesis, but its expression in adults is typically limited to the surface of granulocytes and some epithelial cells. nih.gov However, a pronounced overexpression of LeY is frequently observed in a high percentage of human carcinomas of epithelial origin, including but not limited to, breast, ovary, prostate, and colon cancers. nih.govnih.gov This elevated expression on cancer cells, compared to its restricted presence in normal tissues, makes it a specific marker for malignancy and a significant focus of non-clinical academic research. nih.gov

The study of LeY as a TACA involves understanding its structure, immunogenicity, and its role in cancer biology. nih.govnih.gov Research has focused on its potential as a target for cancer immunotherapy, with studies investigating the immune response to LeY-based antigens in animal models. nih.govnih.gov These non-clinical studies are crucial for exploring the fundamental mechanisms by which LeY contributes to the malignant phenotype and for identifying potential therapeutic avenues that target this specific carbohydrate antigen.

Expression Patterns in Carcinoma Cell Lines and Tissues (In Vitro Models, Non-Human Animal Models)

The expression of Lewis Y has been extensively documented across a variety of carcinoma cell lines and in non-human animal models, providing foundational knowledge for its role as a tumor-associated antigen.

In vitro studies have identified LeY expression in numerous cancer cell lines. For example, it is markedly expressed in oral squamous cell carcinoma (OSCC) cell lines. nih.goviiarjournals.org Research on the human ovarian cancer cell line RMG-I revealed that while it has a low endogenous expression of LeY, a stable cell line with high LeY expression (RMG-I-H) could be established through gene transfection. nih.govnih.gov This overexpression is a common characteristic, with elevated LeY levels found in 70-90% of human carcinomas of epithelial origin. nih.govnih.gov Immunohistochemical studies have confirmed LeY expression on a range of tumors, including lung adenocarcinoma, squamous cell lung carcinoma, ovarian carcinoma, and colorectal adenocarcinoma. researchgate.net

Interestingly, the expression pattern can be dynamic. In OSCC tissues, while LeY is considered a cancer-associated antigen, it has been observed to disappear in the invasive fronts of the tumors. nih.gov This suggests a complex regulatory mechanism and a potentially evolving role for LeY during tumor progression.

Non-human animal models have also been instrumental in studying LeY expression and function. For instance, in nude mice, grafts of LeY-positive squamous cell carcinoma showed altered tumor growth and invasion characteristics. nih.gov When the ovarian cancer cell line RMG-I-H, which has a high expression of LeY, was subcutaneously inoculated in nude mice, it produced significantly larger tumors compared to the parental cells with low LeY expression. researchgate.net

The following table summarizes the expression of Lewis Y in various carcinoma cell lines and tissues as reported in research literature.

Carcinoma TypeCell Line / TissueExpression DetailsModel Type
Oral Squamous Cell CarcinomaOSCC cell linesMarkedly expressed. nih.goviiarjournals.orgIn Vitro
Oral Squamous Cell CarcinomaOSCC tissuesExpressed in 91.3% of cases; disappears in invasive regions. nih.govIn Vitro
Ovarian CarcinomaRMG-ILow endogenous expression. nih.govnih.govIn Vitro
Ovarian CarcinomaRMG-I-HStable high expression after transfection. nih.govnih.govIn Vitro
Ovarian CarcinomaOvarian tumor tissuesFound in 75% of cases; correlates with pathological staging. nih.govIn Vitro
Breast, Prostate, Colon CancersCarcinoma tissuesElevated expression in 70-90% of cases. nih.govIn Vitro
Lung AdenocarcinomaTumor tissuesExpressed in 80% of cases. researchgate.netIn Vitro
Squamous Cell Lung CarcinomaTumor tissuesExpressed in 42% of cases. researchgate.netIn Vitro
Colorectal AdenocarcinomaTumor tissuesExpressed in 25% of cases. researchgate.netIn Vitro
Squamous Cell CarcinomaSCC graftsLowered tumor growth and invasion with LeY expression. nih.govNon-Human Animal (nu/nu mice)
Ovarian CarcinomaRMG-I-H xenograftsProduced larger tumors compared to low-LeY cells. researchgate.netNon-Human Animal (nude mice)

Functional Significance in Tumor Cell Adhesion and Proliferation (In Vitro Models, Non-Human Animal Models)

The functional role of Lewis Y in tumor cell adhesion and proliferation has been a subject of intense investigation, with in vitro and non-human animal models revealing complex and sometimes seemingly contradictory roles.

Several studies have demonstrated a pro-proliferative and pro-adhesive role for LeY. In the ovarian carcinoma-derived cell line RMG-I, overexpression of LeY was shown to significantly increase cell proliferation. nih.gov This effect was linked to the activation of the PI3K/Akt signaling pathway. nih.gov Furthermore, LeY antigen was found to enhance the CD44-mediated adhesion and spreading of these ovarian cancer cells. nih.gov The RMG-I-H cell line, with its high LeY expression, exhibited enhanced abilities of cell proliferation and adhesion. nih.gov These findings suggest that LeY plays an important part in promoting cell proliferation and adhesion, potentially through the upregulation of growth factors. researchgate.net

In contrast, other research, particularly in the context of oral squamous cell carcinoma (OSCC), has suggested an anti-proliferative and anti-invasive function for LeY. Over-expression of LeY in OSCC cell lines led to a suppression of cell growth and invasion. nih.goviiarjournals.org Conversely, the knockdown of LeY in these cells resulted in increased cell growth and invasion. nih.gov This attenuation of malignant properties was associated with the observation that LeY was not expressed in the invasive areas of OSCC tumors. iiarjournals.org These results imply that in certain cancer types or at specific stages of progression, the expression of LeY may suppress malignant properties. iiarjournals.org

The following table summarizes the functional significance of Lewis Y in tumor cell adhesion and proliferation from various studies.

Cancer TypeCell Line / ModelFindingFunctional Role
Ovarian CarcinomaRMG-IOverexpression increased cell proliferation via PI3K/Akt pathway. nih.govPro-proliferative
Ovarian CarcinomaRMG-I-HEnhanced abilities of cell proliferation and adhesion. nih.govPro-proliferative, Pro-adhesive
Ovarian CarcinomaRMG-IStrengthened CD44-mediated adhesion and spreading. nih.govPro-adhesive
Ovarian CarcinomaRMG-I-H in nude miceProduced larger tumors, indicating increased tumorigenicity. researchgate.netPro-proliferative
Oral Squamous Cell CarcinomaOSCC cell linesOverexpression resulted in suppression of cell growth and invasion. nih.govAnti-proliferative, Anti-invasive
Oral Squamous Cell CarcinomaOSCC cell linesKnockdown of LeY led to increased cell growth and invasion. nih.govAnti-proliferative, Anti-invasive
Oral Squamous Cell CarcinomaOSCC cell linesOverexpression caused attenuation of proliferation and invasion. iiarjournals.orgAnti-proliferative, Anti-invasive

Association with Tumor Metastasis (In Vitro Models, Non-Human Animal Models)

The process of metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. The Lewis Y antigen has been implicated in this complex cascade of events, particularly through its role in cell adhesion.

The involvement of LeY in cell-cell recognition and adhesion processes is crucial for the ability of tumor cells to invade surrounding tissues and metastasize. patsnap.com The adhesion of tumor cells to the endothelium is a critical step in metastasis, and TACAs like LeY are thought to play a role in this interaction. In vitro and non-human animal model studies have provided evidence for the association of LeY with metastatic potential.

For instance, the ovarian cancer cell line RMG-I-H, which has a stable and high expression of LeY, was found to have enhanced metastatic capabilities compared to the parental RMG-I cells with low LeY expression. nih.gov This suggests a direct link between the level of LeY expression and the metastatic phenotype of these cells. The role of LeY in promoting cell adhesion, as discussed previously, is a key mechanism underlying its contribution to metastasis. nih.govpatsnap.com By facilitating the adhesion of circulating tumor cells to endothelial cells or other components of the extracellular matrix, LeY can promote the establishment of secondary tumors at distant sites.

Animal models have been essential in studying the complex process of metastasis in vivo. The Lewis lung carcinoma model, for example, is known to be highly metastatic, particularly to the lung, when injected into immunocompetent mice. wikipedia.org While the direct role of LeY in this specific model is not detailed in the provided search results, it serves as an example of a robust system for studying metastasis. The general principle is that tumor cells expressing certain surface antigens, such as LeY, may have a survival and adhesive advantage in the circulation, leading to a higher likelihood of successful metastasis.

Immunological Research Perspectives on Lewisy Tetrasaccharide

Antigenicity and Immunogenicity Studies (Pre-clinical, Animal Models)

The ability of the LeY antigen to elicit an immune response is a cornerstone of its potential as a therapeutic target. As a carbohydrate, LeY is typically a T-cell independent antigen, often exhibiting low immunogenicity. Consequently, research has explored strategies to enhance its ability to provoke a robust and specific immune response, primarily through the development of monoclonal antibodies and conjugate vaccines in animal models.

Development and Specificity of Anti-Lewis Y Monoclonal Antibodies

The generation of monoclonal antibodies (mAbs) with high specificity for the LeY antigen has been a primary goal in preclinical research. These antibodies are crucial tools for studying LeY's function and for developing targeted therapies. Murine models, particularly BALB/c mice, have been instrumental in this process.

One such murine monoclonal antibody is 3S193 (IgG3), which was developed by immunizing mice with LeY-expressing MCF-7 breast carcinoma cells. nih.gov Subsequent analysis demonstrated that 3S193 has a high specificity for the LeY antigen, reacting strongly in ELISA tests with synthetic LeY and LeY-associated glycoproteins and glycolipids. nih.gov To improve its therapeutic potential and reduce immunogenicity in humans, a humanized version, hu3S193 (IgG1), was engineered. This was achieved by grafting the complementarity-determining regions (CDRs) of the murine antibody onto human immunoglobulin frameworks (specifically the human KOL heavy chain and REI κ chain). nih.gov The resulting humanized antibody retained a binding avidity for LeY similar to its murine parent. nih.gov

Another example is the murine mAb BR55-2, which is also directed against the LeY oligosaccharide found on tumors. researchgate.net Studies with these antibodies in preclinical cancer models, such as human breast xenografts, have shown their potential to slow tumor growth, validating LeY as a viable immunotherapeutic target. nih.gov

AntibodyTypeOriginImmunogenTarget Specificity
3S193 IgG3, κ-chainMurine (BALB/c)LeY-expressing MCF-7 cellsLewis Y antigen
hu3S193 IgG1HumanizedN/A (Engineered)Lewis Y antigen
BR55-2 Not SpecifiedMurineTumor-associated LeYLewis Y oligosaccharide
B3 Not SpecifiedMurineTumor-associated LeYLewis Y oligosaccharide
BR96 Not SpecifiedMurineTumor-associated LeYLewis Y oligosaccharide

Impact of Artificial Spacers and Linker Chemistry on Immunogenicity in Conjugate Antigens

To overcome the inherently weak immunogenicity of carbohydrate antigens, they are often conjugated to carrier proteins, such as Keyhole Limpet Hemocyanin (KLH), to create a more potent vaccine. The chemical linker used to attach the carbohydrate to the protein plays a surprisingly critical role in the resulting immune response.

Preclinical studies have shown that the choice of linker can dramatically influence the specificity and strength of the antibody response. In one study, a LeY tetrasaccharide was conjugated to KLH using a relatively large and rigid linker, 4-(maleimidomethyl)cyclohexane-1-carboxylate (MI). nih.gov When mice were immunized with this conjugate, a strong IgG antibody response was generated, but it was predominantly directed against the linker region itself, rather than the intended LeY target. nih.gov

In contrast, when a smaller and more flexible linker, 3-(bromoacetamido)propionate, was used for the conjugation, the undesirable antibody response against the linker was significantly reduced. nih.gov More importantly, this change led to a markedly improved immune response against the LeY antigen. nih.gov This demonstrates that highly antigenic linkers can suppress the antibody response to weaker antigens like LeY. nih.gov The linker should ideally be immunologically "silent" to ensure that the immune response is focused on the target carbohydrate.

Linker CompoundCarrier ProteinLinker CharacteristicsObserved Immune Response in Mice
4-(maleimidomethyl)cyclohexane-1-carboxylate (MI)KLHLarger, more rigidStrong IgG response against the linker; suppressed response against LeY. nih.gov
3-(bromoacetamido)propionateKLHSmaller, more flexibleReduced IgG response against the linker; significantly improved response against LeY. nih.gov

Lewis Y in Immune Response Modulation (In Vitro, Pre-clinical)

Beyond simply being a target for antibodies, the LeY tetrasaccharide can actively modulate the immune system. Its interactions with key immune cells, particularly antigen-presenting cells, can influence the nature of the subsequent immune response, potentially leading to immune tolerance.

Interactions with Antigen-Presenting Cells (e.g., Dendritic Cells)

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that are crucial for initiating and shaping T-cell responses. frontiersin.org They express a variety of pattern recognition receptors that bind to molecular structures on pathogens and other cells. One such receptor is DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), a C-type lectin that recognizes fucosylated and mannosylated glycans. acs.orgnih.gov

Lewis antigens, including the structurally related Lewis X (LeX), are known ligands for DC-SIGN. nih.gov The interaction between LeX and DC-SIGN on immature DCs has been shown to mediate antigen uptake and presentation. nih.gov Targeting antigens to DCs via DC-SIGN using LeX oligosaccharides can enhance the antigen-specific T-cell response. nih.gov Given the structural similarity and shared fucose residues, LeY is also recognized by C-type lectins on APCs. This interaction allows DCs to capture LeY-expressing tumor cells or LeY-conjugated antigens, process them, and present derived peptides to T-cells. This targeted uptake can be a more efficient mechanism for initiating an immune response compared to non-targeted antigens. nih.gov

Mechanisms of T-cell Tolerance Induction

While interaction with DCs can initiate immunity, it can also lead to immunological tolerance, a state of unresponsiveness to a specific antigen. nih.gov The outcome—activation versus tolerance—is determined by the context in which the T-cell encounters the antigen presented by the DC. frontiersin.org

A productive T-cell immune response requires two signals from the APC. youtube.com

Signal 1: The T-cell receptor (TCR) recognizes and binds to the antigen-MHC complex on the DC surface.

Signal 2: Co-stimulatory molecules (like CD80/CD86) on the DC bind to their receptors (e.g., CD28) on the T-cell.

If a T-cell receives Signal 1 in the absence of a strong co-stimulatory Signal 2, it can become anergic (unresponsive) or undergo apoptosis (programmed cell death). frontiersin.orgyoutube.com This is a primary mechanism of peripheral tolerance. youtube.com

Immature or "tolerogenic" DCs, which are often found in the tumor microenvironment or under steady-state conditions, express low levels of co-stimulatory molecules. frontiersin.org When these DCs present LeY-derived antigens to T-cells, the lack of co-stimulation can lead to T-cell tolerance rather than activation. frontiersin.org This induction of tolerance is a significant hurdle for cancer immunotherapy, as it allows tumors to evade the immune system. By expressing LeY, tumor cells may engage with DCs in a manner that promotes a tolerogenic state, effectively silencing the T-cell response against the tumor.

Antibody-Mediated Immune Effector Functions (e.g., ADCC, CDC in vitro)

The therapeutic potential of antibodies targeting the Lewis Y (LeY) tetrasaccharide is significantly dependent on their ability to engage and activate the host's immune system to eliminate tumor cells. Two critical mechanisms in this process are Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). In vitro studies have been instrumental in characterizing these effector functions for various anti-LeY antibodies.

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): This process involves the recognition and lysis of antibody-coated target cells by immune effector cells, most notably Natural Killer (NK) cells. The Fc region of the antibody binds to Fcγ receptors on the surface of NK cells, triggering the release of cytotoxic granules and inducing target cell apoptosis.

Several monoclonal antibodies targeting LeY have been evaluated for their ADCC potential. For instance, the humanized anti-LeY antibody IGN311 demonstrated the ability to induce ADCC against LeY-positive tumor cells in vitro. nih.gov Similarly, the anti-LeY/Le b monoclonal antibody 692/29 was shown to mediate ADCC against the Colo 205 cell line, which has high surface expression of the LeY antigen. nih.gov In contrast, the murine anti-LeY antibody BR96 induced ADCC in OAW28 and OVCAR-3 cells, even with weaker antibody binding to these cell lines. nih.gov Interestingly, despite strong binding to Colo 205 cells, BR96 did not induce ADCC in this cell line. nih.gov The humanized antibody hu3S193 has also been reported to exhibit more potent ADCC activity compared to its murine counterpart.

Complement-Dependent Cytotoxicity (CDC): CDC is another vital effector mechanism where the binding of an antibody to a target cell initiates the classical complement cascade. This cascade culminates in the formation of the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, leading to cell lysis.

The capacity of anti-LeY antibodies to mediate CDC has been a key area of investigation. The humanized antibody IGN311, for example, was found to be capable of lysing LeY-positive tumor cells in vitro through CDC. nih.gov The murine IgG3 antibody ABL 364 also demonstrated cytotoxicity through the activation of human complement. wikipedia.org When chimerized to an IgG1 isotype, the resulting antibody was somewhat less effective in complement-dependent lysis. wikipedia.org The anti-LeY/Le b antibody 692/29 was able to induce CDC in Colo 205 and LoVo cells. nih.gov In contrast, the anti-LeY antibody BR96 demonstrated CDC activity against a broader range of cell lines, including Colo 205, LoVo, OAW28, SW480, and OVCAR-3. nih.gov The humanized antibody hu3S193 has also been shown to possess potent CDC activity.

Interactive Table: In Vitro ADCC and CDC Activity of Anti-Lewis Y Antibodies

Antibody Type Effector Function Target Cell Line(s) Key Findings
IGN311 Humanized IgG1 ADCC, CDC LeY-positive tumor cells Capable of lysing tumor cells through both mechanisms. nih.gov
692/29 Murine ADCC, CDC Colo 205, LoVo Induced ADCC in high LeY-expressing cells; induced CDC in Colo 205 and LoVo. nih.gov
BR96 Murine ADCC, CDC OAW28, OVCAR-3, Colo 205, LoVo, SW480 Induced ADCC in OAW28 and OVCAR-3; induced CDC in a wider range of cell lines. nih.gov
hu3S193 Humanized IgG1 ADCC, CDC LeY-expressing cells Demonstrated more potent ADCC than its murine version and potent CDC.
ABL 364 Murine IgG3 CDC LeY-positive tumor cells Mediated cytotoxicity via human complement activation. wikipedia.org

| Chimeric ABL 364 | Chimeric IgG1 | CDC | LeY-positive tumor cells | Showed reduced CDC activity compared to the parent murine IgG3. wikipedia.org |

Pre-clinical Research in LewisY-Based Glycoconjugate Vaccine Development

The development of vaccines targeting the LeY tetrasaccharide aims to induce a robust and specific antibody response against this tumor-associated carbohydrate antigen (TACA). Pre-clinical research has focused on optimizing the design, immunogenicity, and formulation of LeY-based glycoconjugate vaccines.

Design Strategies for Glycan-Protein Conjugates

A critical aspect of developing effective glycoconjugate vaccines is the design of the immunogen, which involves the synthesis of the carbohydrate hapten and its conjugation to a carrier protein.

Synthetic Lewis Y Analogues: To overcome the challenges of isolating homogeneous LeY from natural sources, chemical synthesis of LeY analogues has been a key strategy. Researchers have synthesized both a hexasaccharide homolog of LeY and a pentasaccharide analog that lacks the inner core glucose unit. nih.govnih.gov These synthetic oligosaccharides are designed with a linker at the reducing end to facilitate conjugation to a carrier protein. nih.gov

Carrier Proteins: Carrier proteins provide the necessary T-cell help to elicit a robust and long-lasting immune response against the carbohydrate antigen. A commonly used carrier protein in LeY vaccine development is Keyhole Limpet Hemocyanin (KLH). nih.govnih.gov The choice of carrier protein is crucial as it can influence the magnitude and quality of the immune response.

Epitope Clustering: The density and presentation of the carbohydrate epitope can significantly impact immunogenicity. Studies have explored the concept of epitope clustering, where multiple LeY epitopes are presented in close proximity. For example, a glycolipopeptide containing a cluster of three contiguous LeY-serine epitopes has been synthesized and evaluated.

Conjugation Chemistry: Various chemical ligation methods are employed to covalently link the synthetic LeY glycan to the carrier protein. These methods are designed to create a stable conjugate while preserving the immunogenicity of both the carbohydrate epitope and the protein carrier.

Assessment of Immunogenicity in Animal Models

The immunogenicity of LeY-based glycoconjugate vaccines is primarily assessed in animal models, typically mice, by evaluating the antibody response elicited by the vaccine.

Antibody Titers and Isotypes: Following immunization with LeY-KLH conjugates, the resulting antisera are analyzed for the presence of LeY-specific antibodies. nih.gov Enzyme-linked immunosorbent assays (ELISAs) are commonly used to determine the antibody titers. nih.gov These studies have shown that conjugates of both the hexasaccharide and pentasaccharide analogues of LeY can induce antibody responses in mice. nih.gov Notably, the pentasaccharide analogue conjugate was found to be more immunogenic than the hexasaccharide conjugate. nih.govnih.gov The analysis of antibody isotypes, such as IgM and IgG, provides insights into the nature of the immune response, with the presence of IgG indicating a T-cell dependent class-switched response, which is crucial for immunological memory.

Cross-Reactivity: A key aspect of vaccine efficacy is the ability of the induced antibodies to recognize the native LeY antigen on the surface of cancer cells. Therefore, the cross-reactivity of the antisera from vaccinated animals is tested against the natural hexasaccharide homolog of LeY. nih.govnih.gov Studies have shown that the antisera from both the pentasaccharide and hexasaccharide conjugate vaccines can indiscriminately recognize each carbohydrate hapten. nih.govnih.gov

Adjuvant Systems and Formulation Considerations for Pre-clinical Vaccines

Adjuvants are critical components of vaccine formulations that enhance the immune response to the antigen. The choice of adjuvant can significantly influence the magnitude and quality of the antibody response to LeY glycoconjugates.

Saponin-Based Adjuvants: QS-21, a purified saponin extract from the bark of Quillaja saponaria, is a potent adjuvant that has been used in pre-clinical and clinical studies of LeY vaccines. nih.gov QS-21 is known to enhance both humoral and cell-mediated immunity. nih.gov

Influence on Antibody Isotype: The inclusion of a potent adjuvant like QS-21 can be crucial for inducing a class switch from IgM to IgG antibodies. For instance, when a clustered LeY-serine-Pam3Cys conjugate was administered with the QS-21 adjuvant, it successfully induced both IgG and IgM antibodies that were reactive with natural forms of LeY. nih.gov This demonstrates the feasibility of an entirely synthetic carbohydrate-based vaccine to elicit a robust immune response in an animal model when formulated with an appropriate adjuvant. nih.gov

Formulation Strategies: The formulation of the vaccine, including the physical state of the antigen and adjuvant, can impact its stability and immunogenicity. Pre-clinical studies focus on developing stable formulations that ensure the co-delivery of the LeY glycoconjugate and the adjuvant to the same antigen-presenting cells, thereby maximizing the immune response.

Q & A

Q. What structural features distinguish Lewis Y tetrasaccharide from related blood group antigens (e.g., Lewis X or Sialyl Lewis X)?

Lewis Y (Ley) is a difucosylated tetrasaccharide (Fucα1-2Galβ1-4[Fucα1-3]GlcNAc) characterized by two fucose residues attached to a type 2 blood group backbone. Unlike Lewis X (Lex), which has a single α1-3-linked fucose, Ley includes an additional α1-2-linked fucose on the galactose residue. This structural distinction enhances its binding specificity to lectins like thrombomodulin and selectins, critical in cell adhesion and tumor metastasis . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography (e.g., PDB code 4D4U) are used to resolve its conformation and compare it to analogs like sialyl Lewis X (Figure 1.2, ) .

Q. How can researchers reliably detect and quantify Lewis Y in tumor tissues?

Immunohistochemistry (IHC) using monoclonal antibodies (e.g., Anti-Lewis Y [F3], ab3359) is the gold standard. Validation requires controls for specificity, such as knockout cell lines or competitive inhibition with free Ley oligosaccharides. Quantitative methods like HPLC-MS or glycan microarray profiling are used for precise measurement in serum or tissue extracts .

Q. What synthetic strategies are effective for producing Lewis Y analogs for functional studies?

Automated solid-phase synthesis using glycosyl thioglycosides enables regioselective one-pot assembly of Ley analogs. Preactivation-based protocols (e.g., ) reduce side reactions, while olefin cross-metathesis or methanolysis facilitates cleavage from resin. Purity (>95%) is confirmed via MALDI-TOF and reversed-phase HPLC .

Advanced Research Questions

Q. How does Lewis Y’s conformational flexibility influence its interaction with β-propeller lectins in metastasis?

Crystal structures (e.g., BambL/Lex complex, PDB 3ZW1) reveal Ley adopts "Open III" or "Open V" conformations in lectin binding pockets, dictated by GlcNAc ring distortion. Surface plasmon resonance (SPR) studies show conformational dynamics (e.g., Open IV in AFL-Ley complex) enhance binding avidity to endothelial selectins, promoting tumor cell extravasation .

Q. What experimental designs address contradictory findings on Lewis Y’s role in immune evasion versus immune activation?

Contradictions arise from context-dependent expression (e.g., tumor type or microenvironment). Researchers should:

  • Compare syngeneic vs. xenograft models to isolate host immune effects.
  • Use CRISPR/Cas9 Ley-knockout cell lines to assess cytokine secretion (e.g., IL-6, TGF-β) in co-culture assays.
  • Apply single-cell RNA sequencing to dissect Ley’s impact on T-cell exhaustion markers (PD-1, CTLA-4) .

Q. How can computational modeling improve the design of Lewis Y-targeted therapeutics?

Molecular dynamics (MD) simulations of Ley-lectin complexes (e.g., thrombomodulin) identify key hydrogen bonds (e.g., Ser/Asn residues) and van der Waals interactions with aromatic side chains (Phe, Tyr). Free energy calculations (MM-PBSA) prioritize analogs with enhanced binding ΔG. In vitro validation via SPR or isothermal titration calorimetry (ITC) is critical .

Q. What methodological pitfalls complicate reproducibility in Lewis Y glycosylation studies?

Common issues include:

  • Batch variability in synthetic Ley : Mitigated by rigorous NMR/MS characterization and adherence to protocols like .
  • Antibody cross-reactivity : Pre-absorption with Lex/Leb antigens reduces false positives in IHC.
  • Inconsistent cell culture conditions : Standardize media (e.g., fucose supplementation) to maintain glycan expression .

Data Contradiction Analysis Framework

When reconciling conflicting data (e.g., Ley’s pro- vs. anti-angiogenic roles):

Contextualize models : Compare in vitro (HUVEC tube formation assays) vs. in vivo (matrigel plug assays) systems.

Control for isoforms : Differentiate Ley from truncated variants (e.g., Ley-Lex hybrids) via glycomic profiling.

Meta-analysis : Pool datasets from GEO or TCGA to identify tumor-specific expression patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.